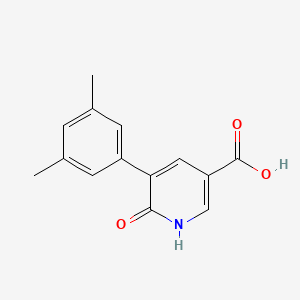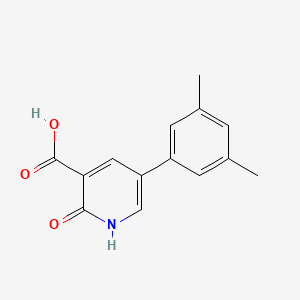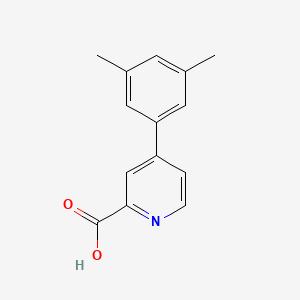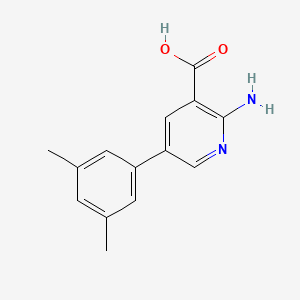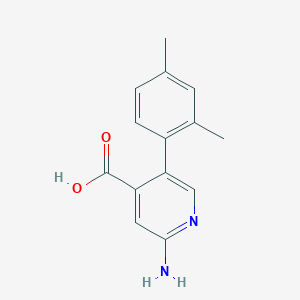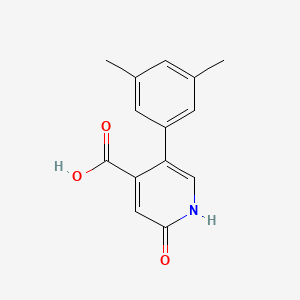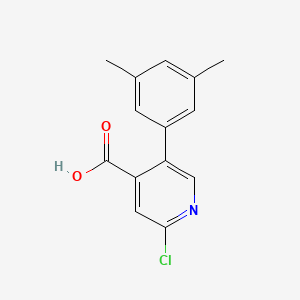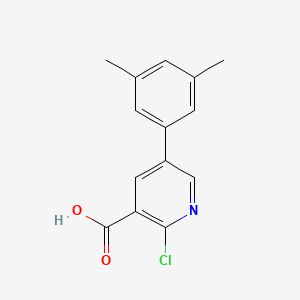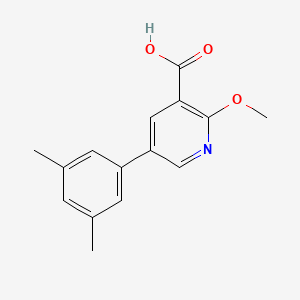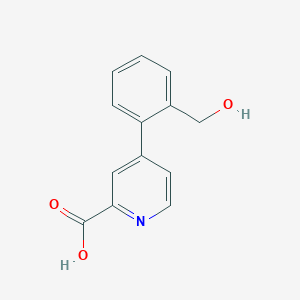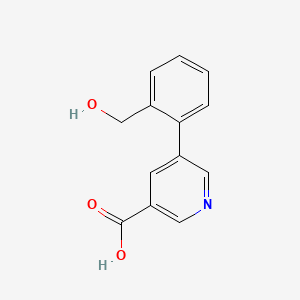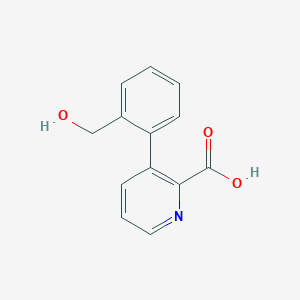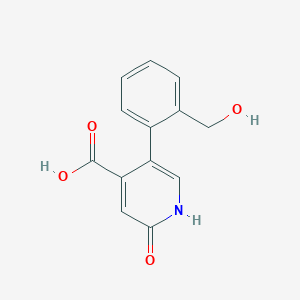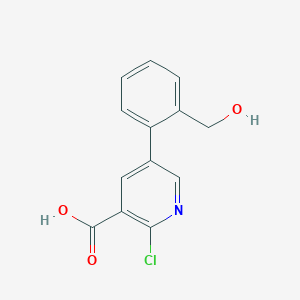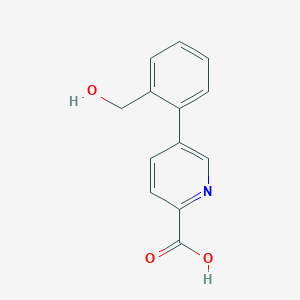
5-(2-Hydroxymethylphenyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydroxymethylphenyl)picolinic acid is an organic compound with the molecular formula C7H7NO3. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound is known for its unique chemical structure, which includes a hydroxymethyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxymethylphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-picoline with formaldehyde and subsequent oxidation. The reaction conditions often involve the use of catalysts such as vanadium-titanium oxide and temperatures ranging from 200°C to 300°C .
Industrial Production Methods
Industrial production of this compound may involve the catalytic oxidation of 2-picoline using heterogeneous catalysts. The process is optimized for high yield and selectivity, often employing vanadium-based catalysts due to their efficiency in promoting the desired oxidation reactions .
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxymethylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Formation of 5-(2-Formylphenyl)picolinic acid or 5-(2-Carboxyphenyl)picolinic acid.
Reduction: Formation of 5-(2-Hydroxyphenyl)picolinic acid.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
5-(2-Hydroxymethylphenyl)picolinic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-Hydroxymethylphenyl)picolinic acid involves its interaction with metal ions and proteins:
Molecular Targets: Zinc finger proteins (ZFPs) are a primary target, where the compound binds to zinc ions, altering the structure and function of these proteins.
Pathways Involved: The compound disrupts viral replication and packaging by interfering with the function of ZFPs, making it a potential antiviral agent.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A simpler derivative with a carboxylic acid group at the 2-position of the pyridine ring.
Nicotinic Acid: An isomer with the carboxylic acid group at the 3-position.
Isonicotinic Acid: An isomer with the carboxylic acid group at the 4-position.
Uniqueness
5-(2-Hydroxymethylphenyl)picolinic acid is unique due to the presence of the hydroxymethyl group attached to the phenyl ring, which enhances its reactivity and potential for forming diverse chemical derivatives. This structural feature also contributes to its ability to form stable metal complexes and its biological activity .
Properties
IUPAC Name |
5-[2-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-10-3-1-2-4-11(10)9-5-6-12(13(16)17)14-7-9/h1-7,15H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVKYMIULIPFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
